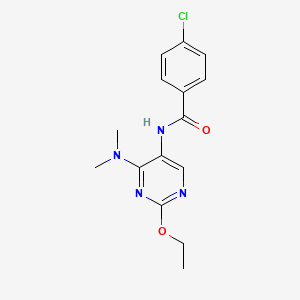

4-chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzamide is a chemical entity that has been studied in the context of its synthesis and pharmacological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related benzamide derivatives with potential pharmacological applications. Specifically, the papers focus on the synthesis and characterization of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) and its optical isomers, which show affinity for 5-hydroxytryptamine 4 (5-HT4) receptors .

Synthesis Analysis

The synthesis of the related compound TKS159 involved the preparation of four optical isomers from optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate, which was derived from commercially available trans-4-hydroxy-L-proline. The absolute configurations of these isomers were determined spectroscopically . This process highlights the importance of stereochemistry in the synthesis of benzamide derivatives and suggests that similar methods could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of TKS159 was characterized using various techniques. Two polymorphs, forms alpha and beta, were identified and characterized by X-ray powder diffractometry, which provided different diffraction patterns for each form. Additionally, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy were used to further understand the structural differences between the polymorphs . These methods are essential for analyzing the molecular structure of benzamide derivatives and could be applied to the compound of interest.

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving the compound 4-chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzamide, they do discuss the pharmacological activity of TKS159 and its isomers. These compounds demonstrated a relatively potent affinity for 5-HT4 receptors, which could imply that similar benzamide derivatives may undergo biological interactions or chemical reactions related to this receptor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of TKS159 were analyzed, revealing that form alpha is thermodynamically more stable than form beta. The thermal analysis showed characteristic endo- and exothermic peaks for form beta, indicating a phase transition to form alpha, followed by a fusion peak. Infrared spectroscopy provided insights into the different absorption bands for forms alpha and beta, which were assigned to various functional groups . These findings are crucial for understanding the physical and chemical behavior of benzamide derivatives and could inform the analysis of the compound .

Applications De Recherche Scientifique

Synthesis and Bioassay Studies

A study by Lavanya et al. (2010) focused on the synthesis of substituted-N-(5-cyanopyrimidin-4yl)benzamides, including derivatives similar to 4-chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzamide. These compounds were characterized and screened for antimicrobial and antioxidant activities, highlighting their potential in developing new therapeutic agents with antimicrobial properties (P. Lavanya et al., 2010).

Ring Transformations in Heterocyclic Chemistry

Geerts and Plas (1978) explored the ring transformations of heterocyclic halogeno compounds with nucleophiles, leading to the formation of various heterocyclic compounds. This research underscores the compound's role in generating new heterocyclic structures, essential for pharmaceuticals and agrochemicals development (J. Geerts & H. Plas, 1978).

Novel Benzodifuranyl Derivatives

Abu‐Hashem et al. (2020) synthesized novel derivatives involving the benzodifuranyl moiety for potential use as anti-inflammatory and analgesic agents. This study illustrates the adaptability of the core structure of 4-chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzamide in synthesizing compounds with significant biological activities (A. Abu‐Hashem, S. Al-Hussain & M. Zaki, 2020).

Anti-Tubercular Activity

Nimbalkar et al. (2018) reported the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives showing promising anti-tubercular activity. This highlights the compound's significance in the field of anti-infective drug discovery, providing a basis for the development of new anti-tubercular agents (U. Nimbalkar et al., 2018).

Chemical Functionalities Optimization

The research by Khurana et al. (2014) on optimizing chemical functionalities of indole-2-carboxamides demonstrates the compound's utility in modulating biological receptors, showcasing its potential in drug design and pharmacology (Leepakshi Khurana et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2/c1-4-22-15-17-9-12(13(19-15)20(2)3)18-14(21)10-5-7-11(16)8-6-10/h5-9H,4H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSYGPMISUQFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2532966.png)

![3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532969.png)

![N~1~-(2,3-dimethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2532971.png)

![1'-(5-fluorobenzo[b]thiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2532973.png)

![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2532979.png)

![5-Phenyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2532981.png)